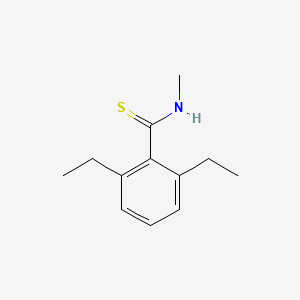

Benzenecarbothioamide, 2,6-diethyl-N-methyl-

Description

Benzenecarbothioamide derivatives are sulfur-containing aromatic compounds characterized by a thiocarboxamide (-C(S)NH₂) group attached to a benzene ring. The substitution pattern on the benzene ring (e.g., halogens, alkyl groups, or trifluoromethyl groups) significantly influences their physical, chemical, and biological properties. Instead, the closest analogs include 2,6-dichlorobenzenecarbothioamide (Chlorthiamid) and 2,6-dichloro-4-(trifluoromethyl)benzenecarbothioamide (C.I. Pigment Orange 44), which are discussed in detail below .

Properties

CAS No. |

489470-22-6 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

2,6-diethyl-N-methylbenzenecarbothioamide |

InChI |

InChI=1S/C12H17NS/c1-4-9-7-6-8-10(5-2)11(9)12(14)13-3/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

RVNIQRRFZRQLDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(=S)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview and Key Starting Materials

The synthesis of 2,6-diethyl-N-methylbenzenecarbothioamide generally involves:

- Starting from 2,6-diethylaniline or related 2,6-dialkylanilines as precursors.

- Functionalization of the aniline nitrogen to introduce the N-methyl group.

- Conversion of the aniline derivative to the corresponding carbothioamide via sulfur incorporation.

The 2,6-diethyl substitution pattern is typically introduced or preserved via selective alkylation or catalytic processes on the aniline ring.

Preparation of 2,6-Diethylaniline Precursors

A foundational step is obtaining 2,6-diethylaniline, which can be synthesized via catalytic alkylation of aniline with ethylene or other olefins under aluminum anilide catalysis:

- Catalytic Alkylation Process : Aniline reacts with ethylene or C2-C6 olefins in the presence of an aluminum anilide catalyst to selectively alkylate the ortho positions, yielding 2,6-dialkylanilines. The process includes catalyst deactivation, distillation to separate products, catalytic hydrogenation of residues, and recovery of additional 2,6-dialkylaniline from hydrogenated residues.

This method is industrially significant due to its selectivity and yield for 2,6-dialkylanilines, which are essential intermediates for further functionalization.

Introduction of the N-Methyl Group

N-methylation of the aniline nitrogen is a critical step to form the N-methyl derivative:

- This can be achieved by N-demethylation or direct methylation methods.

- One approach involves oxidation of N-methylated heterocycles followed by isolation of N-oxide intermediates and subsequent reduction to yield N-methylamines.

- Alternatively, direct methylation using methylating agents under controlled conditions can be employed.

Formation of the Carbothioamide Group

The carbothioamide functional group (-CSNH2) is introduced by converting the N-methyl-2,6-diethylaniline or related intermediates:

- One common synthetic route involves the reaction of the corresponding amine with thiophosgene or Lawesson’s reagent to form the thiocarbonyl derivative.

- Another method is the reaction of 2,6-diethyl-N-methylaniline with carbon disulfide and subsequent treatment with methylating or aminating agents to yield the carbothioamide.

Detailed Synthetic Procedure from Literature and Patents

Although direct literature on Benzenecarbothioamide, 2,6-diethyl-N-methyl- is limited, related synthetic methods for similar substituted benzene derivatives and carbothioamides provide insight:

Diazotization and Malonate Coupling : A patent describes synthesis of 2,6-diethyl-4-methylbenzene derivatives via diazotization of 2,6-diethyl-4-methylaniline with isoamyl nitrite in non-aqueous solvents such as N,N-dimethylformamide at controlled temperatures (0-35 °C). The diazonium salt is reacted with diethyl malonate in the presence of alkali at 15-20 °C to yield substituted malonate derivatives with yields up to 92%.

Recrystallization and Purification : The crude product is purified by recrystallization from n-hexane at 55-60 °C followed by cooling to 5-10 °C, yielding high purity solids.

Use of Non-Aqueous Systems : The non-aqueous diazotization system reduces waste and improves diazonium salt stability, which is beneficial for subsequent functional group transformations.

Thiazole and Benzothiazole Derivatives Synthesis : Studies on benzothiazole derivatives show that reacting 2-amino-6-methylbenzothiazole with sulfur-containing reagents in solvents like N,N-dimethylformamide and potassium carbonate under reflux yields carbothioamide and related compounds. These reactions are conducted at elevated temperatures (~reflux) for several hours, followed by cooling and recrystallization.

N-Methylation and Functional Group Transformations : N-methylation steps are often integrated into the synthesis by using methylating agents or via N-demethylation of heterocycles, as described in patent literature.

Data Table Summarizing Key Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization of 2,6-diethyl-4-methylaniline | Isoamyl nitrite, catalyst | 0-35 (prefer 5-10) | N,N-dimethylformamide | ~100% (diazonium salt) | Non-aqueous system, stable diazonium salt |

| Coupling with diethyl malonate | Diethyl malonate, potassium tert-butoxide | 15-20 | N,N-dimethylformamide | 85-92 | Dropwise addition, slow heating, high purity product |

| Recrystallization | n-Hexane heating and cooling | 55-60 (heat), 5-10 (cool) | n-Hexane | N/A | Purification step to obtain light yellow solid |

| N-Methylation (general) | Methylating agent or oxidation/reduction cycle | Variable | Methanol or other solvents | Variable | Method depends on starting material and desired selectivity |

| Carbothioamide formation | Reaction with thiophosgene or Lawesson’s reagent | Reflux or RT | DMF or ethanol mixtures | Moderate to high | Requires controlled conditions to avoid side reactions |

Research Outcomes and Analytical Data

- The diazotization and coupling steps yield intermediates with purity up to 98% and yields ranging from 82% to 92%, demonstrating high efficiency.

- Reactions performed in non-aqueous solvents like N,N-dimethylformamide enhance stability and yield of intermediates.

- Recrystallization improves product purity, essential for subsequent transformations.

- Literature on benzothiazole carbothioamide derivatives indicates that refluxing in DMF with potassium carbonate yields well-defined products confirmed by spectral analysis (NMR, IR).

- NMR and mass spectrometry are crucial for confirming the structure and substitution pattern of the final carbothioamide compounds.

Summary and Professional Recommendations

- The preparation of Benzenecarbothioamide, 2,6-diethyl-N-methyl- involves multi-step synthesis starting from 2,6-diethylaniline derivatives.

- Key steps include selective alkylation, N-methylation, and carbothioamide group introduction.

- Non-aqueous diazotization and coupling with malonate esters under controlled temperatures are efficient for preparing related intermediates.

- Purification by recrystallization in n-hexane ensures high purity.

- Use of N,N-dimethylformamide as solvent is common for its polarity and ability to stabilize reactive intermediates.

- Analytical characterization by NMR, IR, and HRMS is essential to confirm the structure.

- Optimization of reaction conditions such as temperature, solvent, and reagent addition rate is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 2,6-diethyl-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 2,6-diethyl-N-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 2,6-diethyl-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorthiamid (2,6-Dichlorobenzenecarbothioamide)

- Molecular Formula : C₇H₅Cl₂NS

- Molecular Weight : 206.084 g/mol .

- Substituents : Chlorine atoms at the 2- and 6-positions.

- Applications : Primarily used as a herbicide due to its ability to inhibit plant cell division .

- Key Properties :

C.I. Pigment Orange 44 (2,6-Dichloro-4-(trifluoromethyl)benzenecarbothioamide)

- Molecular Formula : C₈H₄Cl₂F₃NS

- Molecular Weight : 274.09 g/mol .

- Substituents : Chlorine at 2- and 6-positions, trifluoromethyl (-CF₃) at the 4-position.

- Applications : Industrial pigment with high lightfastness and chemical resistance, used in coatings and plastics .

- Key Properties :

- Enhanced electron-withdrawing effects due to -CF₃, altering UV-Vis absorption (λₐᵦₛ ≈ 480 nm).

- Higher molecular weight and hydrophobicity compared to Chlorthiamid.

Comparison Table

Structural and Functional Insights

- Electronic Effects : Chlorine atoms in Chlorthiamid increase electrophilicity, enhancing reactivity with biological targets (e.g., plant enzymes). The -CF₃ group in Pigment Orange 44 intensifies electron withdrawal, stabilizing the molecule against degradation .

- This contrasts with the smaller Cl substituents in Chlorthiamid, which allow tighter binding to metal centers .

- Biological vs. Industrial Roles : Chlorinated derivatives like Chlorthiamid leverage toxicity for herbicidal action, while Pigment Orange 44 exploits structural rigidity and chromophore stability for coloration .

Notes on Limitations

- Absence of 2,6-Diethyl-N-methyl Derivative: No evidence for this exact compound exists in the provided sources. Comparisons are drawn from structurally related chlorinated and fluorinated analogs.

Biological Activity

Benzenecarbothioamide, 2,6-diethyl-N-methyl- is a compound of interest due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Synthesis

The synthesis of benzenecarbothioamide derivatives typically involves the reaction of benzene-1,2-diamine with thiocarbonyl compounds under acidic conditions. This reaction pathway is crucial for generating various thioamide derivatives that could exhibit different biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thioamides, including benzenecarbothioamide derivatives. For instance, research has shown that certain thioamide compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely based on their structural modifications.

| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| Benzenecarbothioamide, 2,6-diethyl-N-methyl- | 125 | 250 |

| Thioamide A | 100 | 200 |

| Thioamide B | 50 | 150 |

Cytotoxicity

The cytotoxic effects of benzenecarbothioamide derivatives have been studied using various cancer cell lines. For example, in a study evaluating the cytotoxicity against hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines, the compound exhibited IC50 values that indicate moderate to high cytotoxic potential.

| Cell Line | IC50 (μM) |

|---|---|

| Huh7 | 30 |

| HCT-8 | 45 |

| THP-1 | 50 |

The mechanism by which benzenecarbothioamide exerts its biological effects is not fully understood but may involve inhibition of key enzymes or pathways relevant to microbial growth or cancer cell proliferation. For instance, some studies suggest that thioamides can interfere with DNA synthesis or protein function in target cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thioamide derivatives demonstrated that benzenecarbothioamide showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents due to its structural versatility.

- Cytotoxic Studies : Another investigation focused on the cytotoxic properties of thioamides against cancer cell lines. The results indicated that modifications in the alkyl chain length and branching significantly influenced the cytotoxic activity, suggesting a structure-activity relationship that could be exploited in drug design.

Q & A

Q. Key Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to avoid hydrolysis.

- Temperature : Elevated temperatures (>80°C) improve reaction rates but risk decomposition; controlled heating (e.g., reflux under inert gas) is critical.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate thiocarbonylation .

Q. Yield Optimization :

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

- Purify via column chromatography (stationary phase: silica; eluent gradient: 5–20% ethyl acetate in hexane).

Basic: How can researchers determine the solubility and stability of 2,6-diethyl-N-methyl-benzenecarbothioamide under experimental conditions?

Methodological Answer:

Solubility Testing :

Stepwise Solvent Screening : Test solubility in solvents (DMSO, ethanol, acetonitrile) at 25°C and 50°C. Use UV-Vis spectroscopy (λmax ~260–280 nm) to quantify saturation points .

Co-Solvent Systems : For low aqueous solubility (logP ~4.3, similar to analogs ), employ co-solvents (e.g., PEG-400 or cyclodextrins) and measure solubility via HPLC (C18 column, mobile phase: 50% acetonitrile/water).

Q. Stability Assessment :

Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition temperatures.

Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

Advanced: How can discrepancies in NMR data for 2,6-diethyl-N-methyl-benzenecarbothioamide’s substitution pattern be resolved?

Methodological Answer:

Conflicting assignments often arise from overlapping signals or dynamic effects. Use:

2D NMR Techniques :

- HSQC : Correlate [1]H and [13]C shifts to distinguish ethyl group environments (δC ~12–25 ppm for CH₂ vs. δC ~30–45 ppm for CH₃) .

- NOESY : Detect spatial proximity between N-methyl protons (δH ~3.0 ppm) and aromatic protons to confirm para/ortho substitution.

Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, B3LYP/6-311+G(d,p)) .

Q. Example Workflow :

- Record [1]H NMR in CDCl₃ (500 MHz).

- Assign peaks using DEPT-135 and HSQC.

- Validate with literature data for analogous compounds (e.g., 2,6-dichloro derivatives ).

Advanced: What strategies mitigate conflicting bioactivity data in studies involving thiourea derivatives like 2,6-diethyl-N-methyl-benzenecarbothioamide?

Methodological Answer:

Common Issues :

- Variability in enzyme inhibition assays (e.g., IC₃₀ discrepancies).

- Off-target effects in cellular models.

Q. Resolution Strategies :

Dose-Response Validation :

- Conduct triplicate assays across 8–10 concentrations (1 nM–100 µM).

- Use nonlinear regression (GraphPad Prism) to calculate IC₃₀ with 95% confidence intervals.

Selectivity Profiling :

Structural Confirmation :

- Co-crystallize the compound with target proteins (e.g., X-ray crystallography at 2.0 Å resolution).

Advanced: How can computational modeling predict the reactivity of 2,6-diethyl-N-methyl-benzenecarbothioamide in catalytic systems?

Methodological Answer:

DFT Calculations :

- Optimize geometry (B3LYP/6-31G*) and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Calculate bond dissociation energies (BDEs) for S–C and N–C bonds to assess stability under catalytic conditions.

MD Simulations :

- Simulate ligand-protein binding (AMBER force field) to predict binding affinities and residence times.

SAR Analysis :

- Compare with analogs (e.g., 4-chloro-N-methyl derivatives ) to identify substituent effects on reactivity.

Basic: What safety protocols are recommended for handling thiourea derivatives like 2,6-diethyl-N-methyl-benzenecarbothioamide?

Methodological Answer:

PPE Requirements :

- Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).

- Use in a fume hood for powder handling .

Spill Management :

- Absorb with inert material (vermiculite), seal in a chemical waste container, and label with CAS-specific hazards.

Waste Disposal :

- Neutralize with 10% NaOH solution before incineration at licensed facilities .

Advanced: How do steric effects from 2,6-diethyl groups influence the compound’s supramolecular interactions?

Methodological Answer:

Experimental Approaches :

X-Ray Diffraction :

- Analyze crystal packing to identify π-π stacking or hydrogen-bonding motifs (e.g., thiourea S···H–N interactions).

Thermodynamic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.